An In-depth Technical Guide to 18:1 Biotinyl PE for Researchers and Drug Development Professionals
An In-depth Technical Guide to 18:1 Biotinyl PE for Researchers and Drug Development Professionals
An Introduction to 18:1 Biotinyl PE: A Versatile Tool in Membrane Research and Targeted Drug Delivery
18:1 Biotinyl PE, scientifically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl), is a functionalized phospholipid that has become an indispensable tool in various fields of biological and pharmaceutical research. Its unique structure, combining the amphipathic nature of a phospholipid with the high-affinity binding of biotin (B1667282) to streptavidin, allows for the specific anchoring of molecules to lipid bilayers. This property is extensively utilized in the creation of model cell membranes, the study of receptor-ligand interactions, and the development of targeted drug delivery systems.
This technical guide provides a comprehensive overview of 18:1 Biotinyl PE, including its chemical and physical properties, a general synthesis methodology, and detailed experimental protocols for its application in liposome (B1194612) and supported lipid bilayer systems. Furthermore, it delves into the investigation of specific signaling pathways, such as T-cell receptor and integrin signaling, that can be elucidated using this versatile lipid.
Core Properties and Data Presentation
18:1 Biotinyl PE is characterized by its oleoyl (B10858665) (18:1) fatty acid chains, which confer fluidity to the lipid bilayers it incorporates into. The biotin moiety is attached to the headgroup of the phosphatidylethanolamine (B1630911) (PE), making it accessible for binding to streptavidin and its derivatives.
Table 1: Chemical and Physical Properties of 18:1 Biotinyl PE
| Property | Value | Source(s) |
| Synonyms | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl), DOPE-Biotin | [1] |
| Molecular Formula | C₅₁H₉₁N₃O₁₀PS | [2] |
| Molecular Weight | ~992.3 g/mol | [1] |
| CAS Number | 384835-53-4 | [1] |
| Appearance | White to off-white solid or colorless oil | [2] |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in chloroform (B151607), methanol, and other organic solvents | [2] |
| Storage | Recommended at -20°C in a dry, dark environment | [2] |
Synthesis of 18:1 Biotinyl PE
The primary amino group of the ethanolamine (B43304) headgroup of DOPE acts as a nucleophile, attacking the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is typically carried out in an aprotic organic solvent in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction.
Experimental Protocols
The utility of 18:1 Biotinyl PE is most evident in its application in model membrane systems. Below are detailed protocols for the preparation of biotinylated liposomes and supported lipid bilayers, as well as a method for conjugating antibodies to these structures.
Protocol 1: Preparation of Biotinylated Liposomes by Extrusion
This protocol describes the formation of unilamellar liposomes containing 18:1 Biotinyl PE using the extrusion method.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
18:1 Biotinyl PE
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Mini-extruder set with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Nitrogen gas stream
-
Vacuum desiccator
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
In a clean glass vial, dissolve the desired amounts of DOPC and 18:1 Biotinyl PE (e.g., a 99:1 molar ratio) in chloroform.
-
Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial to form a thin lipid film on the bottom and sides.
-
Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the vial containing the lipid film. The volume will depend on the desired final lipid concentration (typically 1-10 mg/mL).
-
Vortex the vial vigorously to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs). The solution will appear milky.
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Draw the MLV suspension into one of the syringes of the extruder.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process forces the lipids to reassemble into unilamellar vesicles of a defined size.
-
The resulting liposome solution should be translucent.
-
-
Storage:
-
Store the biotinylated liposomes at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C.
-
Protocol 2: Formation of Supported Lipid Bilayers (SLBs)
This protocol details the creation of a planar lipid bilayer on a solid support, such as a glass coverslip, incorporating 18:1 Biotinyl PE.
Materials:
-
Biotinylated liposome solution (from Protocol 1)
-
Glass coverslips or other suitable solid support
-
Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION ADVISED ) or plasma cleaner
-
Buffer (e.g., PBS)
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the glass coverslips. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, water) followed by treatment with piranha solution or a plasma cleaner to create a hydrophilic surface.
-
-
Bilayer Formation:
-
Place the cleaned coverslip in a suitable chamber.
-
Add the biotinylated liposome solution to the chamber, ensuring the surface of the coverslip is fully covered.
-
Incubate for 30-60 minutes at room temperature. During this time, the liposomes will adsorb to the hydrophilic surface, rupture, and fuse to form a continuous lipid bilayer.
-
-
Washing:
-
Gently wash the chamber with buffer to remove excess, non-fused liposomes. This can be done by carefully exchanging the buffer multiple times without exposing the bilayer to air.
-
-
Verification (Optional):
-
The formation of a continuous and fluid bilayer can be verified using techniques such as fluorescence recovery after photobleaching (FRAP), if a fluorescently labeled lipid was included in the liposome preparation.
-
Protocol 3: Streptavidin-Mediated Antibody Conjugation to Biotinylated Liposomes
This protocol describes the attachment of biotinylated antibodies to the surface of biotinylated liposomes using streptavidin as a molecular bridge.
Materials:
-
Biotinylated liposomes (from Protocol 1)
-
Streptavidin
-
Biotinylated antibody of interest
-
Buffer (e.g., PBS)
Procedure:
-
Incubation with Streptavidin:
-
To the biotinylated liposome solution, add a molar excess of streptavidin. The exact ratio should be optimized for the specific application.
-
Incubate for 30 minutes at room temperature with gentle mixing. This allows the streptavidin to bind to the biotin groups on the liposome surface.
-
-
Removal of Unbound Streptavidin (Optional but Recommended):
-
Unbound streptavidin can be removed by size exclusion chromatography or dialysis to prevent aggregation upon addition of the biotinylated antibody.
-
-
Incubation with Biotinylated Antibody:
-
Add the biotinylated antibody to the streptavidin-coated liposomes. The amount of antibody should be optimized based on the desired surface density.
-
Incubate for another 30-60 minutes at room temperature with gentle mixing. The biotinylated antibody will bind to the available biotin-binding sites on the streptavidin.
-
-
Characterization:
-
The successful conjugation of the antibody to the liposomes can be confirmed by various methods, such as dynamic light scattering (DLS) to measure changes in particle size, or by using a fluorescently labeled antibody and measuring the fluorescence associated with the liposomes.
-
Visualization of Signaling Pathways and Experimental Workflows
The use of 18:1 Biotinyl PE in model membrane systems provides a powerful platform to reconstitute and study complex cellular signaling events in a controlled environment. Below are diagrams illustrating key signaling pathways that can be investigated using this technology.
T-Cell Receptor (TCR) Signaling
Supported lipid bilayers incorporating 18:1 Biotinyl PE can be used to present peptide-MHC (pMHC) complexes and adhesion molecules (like ICAM-1) to T-cells, mimicking an antigen-presenting cell. This allows for the detailed study of the formation of the immunological synapse and the downstream signaling cascade.[3][4][5]
Upon engagement of the TCR with pMHC, a signaling cascade is initiated, involving the recruitment and activation of kinases like Lck and ZAP70.[3] These kinases phosphorylate key adaptor proteins such as LAT and SLP-76, leading to the assembly of a large signaling complex.[3] This complex then activates multiple downstream pathways, including calcium flux, actin polymerization, and the Ras-MAPK pathway, ultimately leading to T-cell activation.[3]
Integrin Signaling
Biotinylated liposomes or supported lipid bilayers can be functionalized with ligands for integrins, such as RGD peptides, to study cell adhesion and subsequent signaling events.[6][7][8] This is particularly relevant in the fields of cancer research and angiogenesis.
Binding of RGD-functionalized surfaces to integrins on the cell surface leads to integrin clustering and the recruitment of focal adhesion proteins.[8] A key early event is the autophosphorylation of Focal Adhesion Kinase (FAK), which then serves as a docking site for other signaling molecules, including Src family kinases.[8] This initiates a cascade of phosphorylation events and the activation of downstream effectors such as the PI3K/Akt pathway, which promotes cell survival, and Rho family GTPases, which regulate the actin cytoskeleton and are crucial for cell migration and adhesion.[8]
Conclusion
18:1 Biotinyl PE is a powerful and versatile tool for researchers in both basic science and drug development. Its ability to be incorporated into lipid bilayers and subsequently functionalized via the high-affinity biotin-streptavidin interaction provides a robust platform for creating well-defined model systems. These systems are invaluable for dissecting complex cellular processes, such as signal transduction at the cell membrane, and for developing novel targeted therapeutic strategies. The protocols and pathway diagrams provided in this guide serve as a foundation for the application of 18:1 Biotinyl PE in a wide range of experimental contexts.
References
- 1. Ligand-activated epidermal growth factor receptor (EGFR) signaling governs endocytic trafficking of unliganded receptor monomers by non-canonical phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2-Dioleoyl-sn-Glycero-3-Phosphoethanolamine-N-Biotinyl Sodium Salt - CD BioSustainable [sustainable-bio.com]
- 3. Reconstitution of TCR signaling using supported lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reconstitution of TCR Signaling Using Supported Lipid Bilayers | Springer Nature Experiments [experiments.springernature.com]
- 5. Reconstitution of TCR Signaling Using Supported Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hybrid PET/optical imaging of integrin αVβ3 receptor expression using a 64Cu-labeled streptavidin/biotin-based dimeric RGD peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel RGD lipopeptides for the targeting of liposomes to integrin-expressing endothelial and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. αvβ3 integrin-targeted magnetic resonance imaging in a pancreatic cancer mouse model using RGD-modified liposomes encapsulated with Fe-deferoxamine - PMC [pmc.ncbi.nlm.nih.gov]
